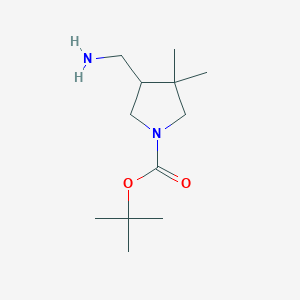
Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with an aminomethyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(aminomethyl)pyrrolidine-1-carboxylate with appropriate reagents to introduce the dimethyl groups at the 3-position of the pyrrolidine ring. This can be achieved through various synthetic routes, including:
Alkylation Reactions: Using alkyl halides in the presence of a base to introduce the dimethyl groups.
Reductive Amination: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to convert intermediate imines to the desired amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and reductive amination processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Employed in the modification of biomolecules for research purposes, such as labeling proteins or nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting neurological disorders.
Industry:
Catalysis: Utilized as a ligand in catalytic processes, enhancing the efficiency and selectivity of various chemical reactions.
Wirkmechanismus
The mechanism by which tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the dimethyl groups at the 3-position.
Tert-butyl 4-(aminomethyl)-3-methylpyrrolidine-1-carboxylate: Contains only one methyl group at the 3-position.
Tert-butyl 4-(aminomethyl)-3,3-dimethylpiperidine-1-carboxylate: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The presence of two methyl groups at the 3-position of the pyrrolidine ring in tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate imparts unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This structural feature may also influence its binding affinity and selectivity towards molecular targets in medicinal applications.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9(6-13)12(4,5)8-14/h9H,6-8,13H2,1-5H3 |
InChI-Schlüssel |
GPEXMBVKGZKWJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC1CN)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




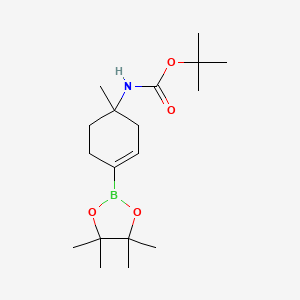
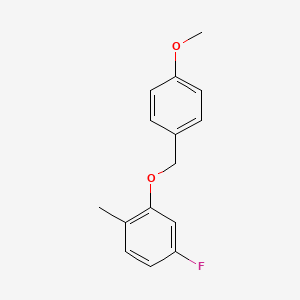
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
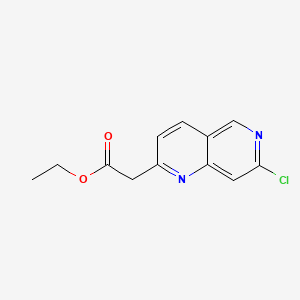

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine](/img/structure/B14776880.png)
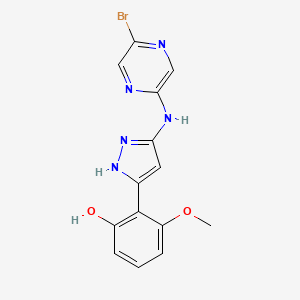

![tert-Butyl (7-hydroxybenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B14776897.png)
![2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid](/img/structure/B14776898.png)


